molecular formula C15H20N4O3S2 B10865381 methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate

methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate

Cat. No.: B10865381
M. Wt: 368.5 g/mol
InChI Key: FNTCZVZHTDNPJW-UHFFFAOYSA-N
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Description

METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and thiazole rings separately, followed by their coupling through a series of condensation and substitution reactions.

    Imidazole Synthesis: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Thiazole Synthesis: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling and Esterification: The imidazole and thiazole rings are then coupled through a condensation reaction, followed by esterification to introduce the methyl propanoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogenating agents, nitrating agents, or alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives of the imidazole ring.

Scientific Research Applications

METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.

    Material Science: The compound’s unique functional groups make it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazole and thiazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE: shares similarities with other imidazole and thiazole derivatives, such as:

Uniqueness

The uniqueness of METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and drugs with tailored properties.

Properties

Molecular Formula

C15H20N4O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 3-[2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]propanoate

InChI

InChI=1S/C15H20N4O3S2/c1-4-11-9(2)16-14(18-11)24-8-12(20)19-15-17-10(7-23-15)5-6-13(21)22-3/h7H,4-6,8H2,1-3H3,(H,16,18)(H,17,19,20)

InChI Key

FNTCZVZHTDNPJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=NC(=CS2)CCC(=O)OC)C

Origin of Product

United States

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